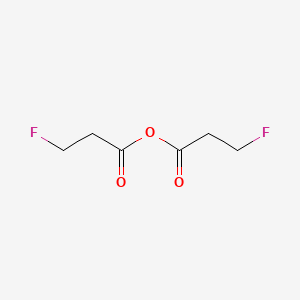

3-Fluoropropanoic anhydride

描述

Significance of Fluoroorganic Compounds in Contemporary Chemical Science

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. wikipedia.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.commdpi.com This is due to several unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.orgnih.gov

In fields like drug design and agrochemical development, the strategic incorporation of fluorine can lead to significant improvements in a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity. mdpi.comcas.cn It is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom, including widely known drugs. cas.cn The impact of organofluorine compounds extends to materials science, where they are integral to the creation of advanced materials such as fluoropolymers, refrigerants, and solvents with unique properties. wikipedia.orgnumberanalytics.com The continuous development of new synthetic methods to introduce fluorine into organic molecules underscores the vibrant and expanding nature of this research area. mdpi.comcas.cn

Role of Fluoroacyl Anhydrides as Synthetic Intermediates and Reagents

Acid anhydrides are a class of reactive organic compounds characterized by two acyl groups bonded to a single oxygen atom. longdom.orgwikipedia.org They serve as powerful acylating agents in organic synthesis, meaning they are used to introduce an acyl group (RCO-) into another molecule. britannica.com Their reactivity stems from the highly electrophilic nature of the carbonyl carbon atoms, making them susceptible to attack by nucleophiles. longdom.org This reactivity is harnessed in a wide array of chemical transformations, including the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. longdom.orgwikipedia.org

Fluoroacyl anhydrides, a sub-class that includes 3-Fluoropropanoic anhydride (B1165640), are valuable reagents for introducing fluorine-containing acyl groups into molecules. This process is crucial for synthesizing complex fluorinated molecules for pharmaceutical and agrochemical research. mdpi.com For instance, fluorinated anhydrides like heptafluorobutyric anhydride are used as derivatizing agents in analytical chemistry to improve the volatility and detection of compounds in gas chromatography/mass spectrometry (GC/MS). oup.com The use of a fluoroacyl anhydride allows for the efficient and often specific transfer of a fluoroacyl moiety, making them versatile tools for synthetic chemists. researchgate.net

Overview of Research Trajectories and Key Challenges in 3-Fluoropropanoic Anhydride Chemistry

This compound is a symmetrical anhydride derived from 3-fluoropropanoic acid. guidechem.com Research involving this specific anhydride is closely linked to the applications of its parent acid, which is recognized as an intermediate in the synthesis of pharmaceuticals and agrochemicals and as a research tool for studying metabolic pathways like glycolysis. lookchem.com The anhydride form serves as a more reactive derivative for introducing the 3-fluoropropanoyl group into various substrates.

The primary research trajectory for this compound is its use as a synthetic reagent. It can be prepared from its parent acid, 3-fluoropropanoic acid. chemicalbook.com Its application lies in acylation reactions where the incorporation of the CH₂FCH₂CO- group is desired. This moiety can be a key structural element in the design of new biologically active molecules, leveraging the known effects of fluorine on molecular properties. mdpi.com

However, research and application in this area face several key challenges. The synthesis of organofluorine compounds can be difficult due to the unique reactivity of fluorinating agents. mdpi.com For anhydrides specifically, handling requires care as they are reactive towards moisture. A significant challenge in the chemistry of related fluorinated chiral acids is the potential for racemization (loss of a specific 3D-atomic arrangement) during derivatization or reaction, an issue that requires careful control of reaction conditions. tandfonline.com While 3-Fluoropropanoic acid itself is not chiral, this highlights the complexities that can arise when working with fluorinated synthons. The development of mild and highly selective methods for using reactive reagents like this compound remains a key objective to maximize yield and purity in the synthesis of complex target molecules. researchgate.net

Chemical Properties Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2266-47-9 | guidechem.com |

| Molecular Formula | C₆H₈F₂O₃ | guidechem.com |

| Molecular Weight | 166.12 g/mol | guidechem.com |

| Boiling Point | 181°C at 760 mmHg | guidechem.com |

| Density | 1.194 g/cm³ | guidechem.com |

| Flash Point | 62°C | guidechem.com |

| Refractive Index | 1.376 | guidechem.com |

Table 2: Physical and Chemical Properties of 3-Fluoropropanoic Acid

| Property | Value | Source |

| CAS Number | 461-56-3 | biosynth.com |

| Molecular Formula | C₃H₅FO₂ | biosynth.com |

| Molecular Weight | 92.07 g/mol | biosynth.com |

| Boiling Point | 185.4 °C | biosynth.com |

| Density | 1.178 g/cm³ | biosynth.com |

| Flash Point | 65.9 °C | lookchem.combiosynth.com |

| Storage Temperature | 2°C - 8°C | lookchem.combiosynth.com |

Structure

3D Structure

属性

IUPAC Name |

3-fluoropropanoyl 3-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVLKELFMHRLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(=O)OC(=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177197 | |

| Record name | Propionic anhydride, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2266-47-9 | |

| Record name | Propionic anhydride, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002266479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic anhydride, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Reaction Mechanisms of 3 Fluoropropanoic Anhydride

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for 3-fluoropropanoic anhydride (B1165640) is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate as a leaving group. libretexts.orgvanderbilt.edumasterorganicchemistry.com

In the presence of water, 3-fluoropropanoic anhydride undergoes hydrolysis to yield two molecules of 3-fluoropropanoic acid. mnstate.edumnstate.edu This reaction is typically rapid. libretexts.org The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. libretexts.orgmnstate.edu This is followed by the elimination of a 3-fluoropropanoate molecule, which then acts as a base to deprotonate the intermediate, yielding the final carboxylic acid products. libretexts.org

Table 1: Hydrolysis of this compound

| Reactants | Products | Conditions |

| This compound, Water | 3-Fluoropropanoic acid | Neutral water |

This table summarizes the hydrolysis reaction of this compound.

This compound reacts with alcohols in a process called alcoholysis to form a fluoroalkanoyl ester and a molecule of 3-fluoropropanoic acid. vanderbilt.educhemguide.co.uk This esterification reaction is a common method for synthesizing esters. chemguide.co.uk The reaction is generally slower than with the corresponding acyl chloride and may require heating. chemguide.co.uk The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. vanderbilt.edu

Table 2: Esterification with this compound

| Reactants | Products | Conditions |

| This compound, Alcohol (R'-OH) | 3-Fluoropropanoyl ester (FCH₂CH₂COOR'), 3-Fluoropropanoic acid | Often requires warming |

This table outlines the esterification reaction of this compound with an alcohol.

The reaction of this compound with primary or secondary amines results in the formation of a fluoroalkanoyl amide and a carboxylate salt. vanderbilt.edu This amidation reaction, also known as aminolysis, typically requires two equivalents of the amine. libretexts.org One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the carboxylic acid byproduct, driving the reaction to completion. libretexts.orgsaskoer.ca

The general mechanism involves the nucleophilic amine attacking a carbonyl group of the anhydride. The resulting tetrahedral intermediate then collapses, eliminating a carboxylate leaving group. Finally, a second molecule of the amine deprotonates the positively charged nitrogen to yield the neutral amide product. saskoer.ca

Table 3: Amidation with this compound

| Reactants | Products | Conditions |

| This compound, Amine (R'R''NH) | 3-Fluoropropanoyl amide (FCH₂CH₂CONR'R''), 3-Fluoropropanoate salt | Two equivalents of amine or one equivalent of amine and a non-nucleophilic base |

This table details the amidation reaction of this compound with an amine.

Influence of the Fluorine Atom on Reaction Pathways

The fluorine atom, despite its small size (van der Waals radius of 1.47 Å compared to 1.20 Å for hydrogen), exerts significant electronic and stereoelectronic effects that can modify the reactivity and stereochemical outcome of reactions. chimia.chgoogle.com

The high electronegativity of the fluorine atom has a strong electron-withdrawing inductive effect. chimia.chnih.gov This effect can influence the electrophilicity of the carbonyl carbons in this compound. The electron density is pulled away from the carbonyl group, making it more susceptible to nucleophilic attack. This generally increases the reactivity of the anhydride compared to its non-fluorinated analog. researchgate.net

In the context of asymmetric synthesis, the fluorine atom can act as a controlling element, influencing the stereochemical outcome of reactions. chimia.ch This can be attributed to several factors:

Stereoelectronic Effects: The C-F bond can participate in stereoelectronic interactions, such as the gauche effect, which can influence the conformational preferences of the molecule and its transition states. beilstein-journals.org For instance, the alignment of the C-F bond relative to the reacting center can favor certain reaction pathways, leading to enhanced stereoselectivity. rsc.org

Steric Effects: While often considered a hydrogen mimic due to its relatively small size, the fluorine atom can exert notable steric hindrance, particularly in sterically demanding transformations. chimia.chchimia.ch This steric influence can be exploited to control the facial selectivity of nucleophilic attack on the carbonyl group, leading to high levels of enantioselectivity in asymmetric reactions. rsc.org The substitution of a methyl group with a trifluoromethyl group, for example, significantly increases steric bulk and can reverse the stereochemical outcome of a reaction. chimia.ch

The strategic placement of fluorine atoms is a valuable tool in asymmetric catalysis, allowing for fine-tuning of electronic and steric properties to achieve high yields and optical purities in the synthesis of chiral fluorinated molecules. chimia.chchimia.ch

Exploratory and Unconventional Reactivity Profiles

While this compound generally participates in standard acylation reactions, its complete reactivity profile also includes instances of unexpected behavior under certain conditions. These observations are critical for defining the scope and limitations of its use in organic synthesis.

A notable example of the unreactive nature of this compound has been documented in the context of intramolecular Friedel-Crafts acylations. In a study exploring the synthesis of large-ring cyclic ketones, it was observed that this compound failed to undergo the expected intramolecular cyclization reaction. dss.go.th This stands in contrast to other homologous anhydrides, such as 6-fluorohexanoic anhydride, which successfully cyclized under the same conditions to yield the corresponding 1,12-difluoro-6-dodecanone. dss.go.th

The conditions under which this lack of reactivity was observed are typical for promoting such cyclizations, suggesting that the properties of the 3-fluoropropanoyl group itself may inhibit the reaction. The electron-withdrawing nature of the fluorine atom at the 3-position can influence the reactivity of the anhydride and the stability of potential intermediates in the Friedel-Crafts reaction. libretexts.org This observed unreactivity is a key consideration for synthetic planning, particularly in reactions that require the formation of a new carbon-carbon bond via electrophilic aromatic substitution.

Table 1: Comparative Reactivity in Intramolecular Acylation

| Anhydride | Reactivity under Cyclization Conditions | Product | Reference |

|---|---|---|---|

| This compound | Failed to react | No product formed | dss.go.th |

| 6-Fluorohexanoic anhydride | Reacted successfully | 1,12-Difluoro-6-dodecanone | dss.go.th |

Acid anhydrides are versatile reagents in organic synthesis, primarily for the acylation of nucleophiles such as alcohols, amines, and arenes. registech.comunipa.it The introduction of fluorine into the molecule, as in this compound, can modulate the reactivity of the acylating agent and introduce a fluorinated moiety into the target molecule. registech.com Fluorinated anhydrides are frequently used as derivatizing agents, for example, to enhance detectability in analytical techniques like gas chromatography. registech.com

While this compound is expected to participate in these standard transformations, a review of the scientific literature does not reveal specific, documented examples of its application in what would be considered "novel" or "unconventional" functional group transformations beyond its primary role as a 3-fluoropropanoylating agent. The synthesis of complex heterocyclic structures, for instance, often employs fluorinated building blocks, but specific tandem or rearrangement reactions initiated by the unique properties of this compound are not prominently reported. nih.govorganic-chemistry.org Research into the kinetic resolution of racemic acids has utilized mixed anhydrides, demonstrating the potential for anhydrides in stereoselective synthesis, though this has not been specifically detailed for this compound itself. mdpi.com

Further research may uncover unique reactivity patterns for this compound, potentially in areas such as cascade reactions or the synthesis of complex fluorinated natural product analogues.

Iv. Advanced Applications in Organic Synthesis Research

3-Fluoropropanoic Anhydride (B1165640) as a Synthetic Building Block

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. 3-Fluoropropanoic anhydride serves as an efficient vehicle for introducing the 3-fluoropropanoyl moiety, a valuable fluorinated building block, into a variety of molecular structures.

The 3-fluoropropanoyl group, delivered by its anhydride, can be a crucial component in the assembly of complex molecules. Polyfluorinated α-aryl-substituted carboxylic acids, for instance, are recognized as important building blocks for creating new bioactive compounds. researchgate.net The synthesis of such structures often involves the acylation of an aromatic or other core structure. By using this compound in reactions like Friedel-Crafts acylation, the 3-fluoropropanoyl group can be attached to a larger molecular scaffold, which is then elaborated through further synthetic steps. This strategy allows for the strategic placement of a fluorine-containing aliphatic chain, which can influence properties like metabolic stability and binding affinity in the final complex molecule. researchgate.net

Fluorinated amino acids are of immense interest in medicinal chemistry and drug design, as their incorporation into peptides can enhance stability and modulate biological activity. psu.edumdpi.com this compound is an ideal reagent for the N-acylation of amino acids or their esters. This reaction attaches the 3-fluoropropanoyl group to the amino acid's nitrogen atom, creating a fluorinated amino acid derivative. This method is analogous to the use of other anhydrides, such as trifluoroacetic anhydride (TFA) or pentafluoropropionic anhydride (PFP), which are commonly employed to create derivatives for analytical or synthetic purposes. researchgate.net The resulting N-(3-fluoropropanoyl)amino acids are valuable intermediates for peptide synthesis or as standalone modified amino acids for biological evaluation. psu.edumdpi.com

Table 1: Potential Fluorinated Amino Acid Derivatives from this compound

| Starting Amino Acid | Resulting Derivative Name | Structure of Acyl Group Added |

|---|---|---|

| Alanine | N-(3-fluoropropanoyl)alanine | F-CH₂-CH₂-C(=O)- |

| Valine | N-(3-fluoropropanoyl)valine | F-CH₂-CH₂-C(=O)- |

| Phenylalanine | N-(3-fluoropropanoyl)phenylalanine | F-CH₂-CH₂-C(=O)- |

As a reactive carboxylic acid derivative, this compound is a direct precursor to a range of other important fluoro-containing compounds. Its reaction with various nucleophiles provides straightforward access to esters, amides, and the parent carboxylic acid, all of which retain the valuable 3-fluoropropyl structure. For example, alcoholysis yields 3-fluoropropanoate esters, while aminolysis produces 3-fluoropropanamides. Hydrolysis of the anhydride regenerates 3-fluoropropanoic acid, which itself is a precursor for other derivatives like 2-bromo-3-fluoropropionic acid. chemicalbook.com This versatility makes the anhydride a central hub for accessing a family of related fluorinated synthons.

Table 2: Derivatives Formed from this compound

| Reactant | Product Class | General Reaction |

|---|---|---|

| Alcohol (R-OH) | Ester | Acylation of alcohol |

| Amine (R-NH₂) | Amide | Acylation of amine |

| Water (H₂O) | Carboxylic Acid | Hydrolysis |

Utilization as an Acylating Agent in Selective Chemical Transformations

The reactivity of this compound can be harnessed to achieve high levels of selectivity in acylation reactions, a cornerstone of modern organic synthesis.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a multifunctional compound. Anhydrides are excellent reagents for achieving chemoselective N-acylation of amines in the presence of less nucleophilic groups like alcohols or phenols. rsc.org In a typical scenario involving a substrate with both an amino and a hydroxyl group, this compound would selectively acylate the more nucleophilic amine, leaving the hydroxyl group intact. This selectivity is crucial in multi-step syntheses, as it obviates the need for protecting group strategies, thereby improving efficiency. nih.gov This high degree of chemoselectivity can often be achieved under mild, catalyst-free conditions or with simple catalysts. rsc.org

Table 3: Illustrative Chemoselective Acylation with this compound

| Substrate with Multiple Functional Groups | Major Product | Rationale for Selectivity |

|---|---|---|

| 4-Aminophenol (contains -NH₂ and -OH) | N-(4-hydroxyphenyl)-3-fluoropropanamide | The primary amine (-NH₂) is significantly more nucleophilic than the phenolic hydroxyl (-OH), leading to preferential N-acylation. |

| Ethanolamine (contains -NH₂ and -OH) | N-(2-hydroxyethyl)-3-fluoropropanamide | The primary amine (-NH₂) is more nucleophilic than the primary alcohol (-OH), resulting in selective amide formation. rsc.org |

Regioselectivity describes the preference for a reaction to occur at one specific position or region of a molecule over other possible positions. The acylation of certain heterocyclic systems, such as indoles, is a classic example. Friedel-Crafts acylation of indole (B1671886) with acid anhydrides, often in the presence of a catalyst like yttrium triflate or boron trifluoride etherate, occurs with high regioselectivity at the C3 position. mdpi.commdpi.comnih.gov By employing this compound in such a reaction, one could synthesize 3-(3-fluoropropanoyl)indoles, which are valuable intermediates for pharmaceuticals. mdpi.com Another example is the enzyme-catalyzed regioselective acylation of nucleosides, where a specific hydroxyl group (e.g., at the 3' position) can be selectively acylated over others using an anhydride as the acyl donor. google.com The predictable regioselectivity of this compound in these transformations allows for precise molecular editing and the construction of specifically functionalized target molecules.

Table 4: Documented Regioselective Acylation Reactions (Analogous for this compound)

| Substrate | Acylating Anhydride (from literature) | Catalyst/Conditions | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| Indole | Propionic anhydride | Y(OTf)₃, [BMI]BF₄, Microwave | Selective acylation at the C3-position | mdpi.com |

| Indole | Acetic anhydride | BF₃·OEt₂ | Selective acylation at the C3-position | mdpi.com |

| 2'-Deoxyadenosine | Butanoic anhydride | Pseudomonas aeruginosa lipase | Selective acylation at the 3'-OH group | google.com |

Note: this compound is expected to exhibit similar regioselectivity in these systems.

Referenced Compounds

V. Spectroscopic and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-fluoropropanoic anhydride (B1165640), offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the environment of protons within the 3-fluoropropanoic anhydride molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide a detailed map of the proton framework.

In a typical ¹H NMR spectrum of a related compound, propanoic anhydride, the ethyl group protons exhibit characteristic signals. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet. chemicalbook.com For this compound, the presence of the electronegative fluorine atom at the 3-position significantly influences the chemical shifts of the adjacent protons. The protons on the carbon alpha to the carbonyl group (C2) and the protons on the carbon bearing the fluorine atom (C3) would exhibit distinct resonances. The signal for the C2 protons is expected to be a triplet due to coupling with the C3 protons. Similarly, the signal for the C3 protons would also be a triplet, but further split by the fluorine atom, resulting in a triplet of doublets. This complex splitting pattern is a key indicator of the fluorine's position. For comparison, in propanoic acid, the methyl protons show a chemical shift around 1.16 ppm (triplet) and the methylene protons around 2.38 ppm (quartet). docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CH₂-C(O)- | Downfield from typical alkyl protons | Triplet | JH-H |

| F-CH₂- | Further downfield due to fluorine | Triplet of Doublets | JH-H, JH-F |

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment. libretexts.orgpressbooks.pub

The carbonyl carbon (C=O) of an anhydride typically resonates at the low-field end of the spectrum, generally in the range of 160-185 ppm. libretexts.org In this compound, the carbonyl carbon signal would be expected in this region. The carbon atom bonded to the fluorine (C3) will exhibit a characteristic downfield shift due to the electronegativity of the fluorine atom and will also show coupling to the fluorine atom (¹JC-F), resulting in a doublet. The carbon atom alpha to the carbonyl group (C2) will also be influenced by the fluorine, though to a lesser extent, and will likely appear as a triplet in a proton-coupled spectrum due to coupling with the adjacent methylene protons. In related fluoroalkanoic acids, the carbon bearing the fluorine atom shows a significant downfield shift and a large one-bond carbon-fluorine coupling constant. For instance, in 2-fluoro-2-(m-tolyl)propanoic acid, the fluorinated carbon appears as a doublet with a JC-F of 183.3 Hz. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted Coupling Constants (Hz) |

| C=O | 160 - 185 | Singlet | - |

| -CH₂-C(O)- | ~30 - 50 | Singlet (doublet with C-F coupling) | ²JC-F |

| F-CH₂- | ~70 - 90 | Singlet (doublet with C-F coupling) | ¹JC-F |

Note: Chemical shifts are approximate and can be influenced by solvent and other factors. Coupling constants are estimates.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov It provides direct information about the chemical environment of the fluorine atom. nih.gov

In the ¹⁹F NMR spectrum of this compound, a single resonance is expected, as there is only one fluorine environment. The chemical shift of this signal will be characteristic of a primary fluoroalkane. The signal will be split into a triplet due to coupling with the two adjacent protons on C3. The large chemical shift range of ¹⁹F NMR, spanning about 800 ppm, allows for excellent signal dispersion and reduces the likelihood of signal overlap. wikipedia.org For organofluorine compounds, the chemical shifts typically range from -50 to -220 ppm. wikipedia.org The coupling between fluorine and protons (JH-F) is typically observed and can be significant. wikipedia.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-CH₂- | -200 to -230 | Triplet | JH-F |

Note: The chemical shift is referenced to a standard, typically CFCl₃. The value is an estimate.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. youtube.com

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the elemental composition. rsc.org

The fragmentation of the molecular ion provides valuable structural information. For anhydrides, a characteristic fragmentation pathway involves the cleavage of the C-O bond to form a stable acylium ion. spectroscopyonline.comlibretexts.org In the case of this compound, the primary fragmentation would likely be the loss of a 3-fluoropropanoyl radical to form a 3-fluoropropanoyl acylium ion. Further fragmentation of this acylium ion could involve the loss of carbon monoxide (CO). Another possible fragmentation pathway is the loss of a fluorinated alkyl radical.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion | [C₆H₈F₂O₃]⁺ | 182.04 |

| Acylium Ion | [CH₂FCH₂CO]⁺ | 75.02 |

| Fragment from Acylium Ion | [CH₂FCH₂]⁺ | 47.03 |

Note: The m/z values are calculated based on the most common isotopes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. bellevuecollege.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the anhydride and the carbon-fluorine bond.

Anhydrides are well-known for exhibiting two distinct carbonyl (C=O) stretching vibrations due to symmetric and asymmetric stretching modes. spectroscopyonline.comuobabylon.edu.iq For non-cyclic, saturated anhydrides, these bands typically appear in the regions of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹. uobabylon.edu.iq The presence of two strong peaks in this area is a clear indication of the anhydride functional group. Additionally, a strong and broad C-O stretching vibration is expected in the region of 1300-900 cm⁻¹. uobabylon.edu.iq

The carbon-fluorine (C-F) bond also has a characteristic stretching vibration that typically appears in the region of 1400-1000 cm⁻¹. This band can sometimes be obscured by other absorptions in the fingerprint region, but its presence provides further confirmation of the compound's identity.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Anhydride C=O | Asymmetric Stretch | 1830 - 1800 | Strong |

| Anhydride C=O | Symmetric Stretch | 1775 - 1740 | Strong |

| Anhydride C-O | Stretch | 1300 - 900 | Strong, Broad |

| C-F | Stretch | 1400 - 1000 | Medium to Strong |

| C-H | Stretch | 3000 - 2850 | Medium |

Note: The exact positions of the absorption bands can be influenced by the molecular structure and physical state of the sample.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.comresearchgate.net While not as commonly used for routine characterization of small organic molecules as NMR or MS, XPS can provide valuable information about the surface chemistry of this compound, particularly if it is part of a larger assembly or used to modify a surface. rsc.org

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. gumed.edu.pl The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical state.

For this compound, XPS could be used to:

Confirm Elemental Composition: High-resolution scans of the C 1s, O 1s, and F 1s regions would confirm the presence of these elements.

Determine Chemical States: The C 1s spectrum would be particularly informative, showing distinct peaks for the carbons in the C-F, C-C(O), and C=O environments due to differences in their chemical shifts. The O 1s spectrum would show peaks corresponding to the carbonyl and ether-like oxygens of the anhydride group. The F 1s spectrum would show a single peak corresponding to the C-F bond.

Analyze Surface Contamination: As a surface-sensitive technique, XPS can detect any impurities present on the surface of the sample.

Table 6: Predicted Binding Energies for Core Electrons in this compound

| Element and Orbital | Chemical Environment | Predicted Binding Energy (eV) |

| C 1s | C=O | ~288-289 |

| C 1s | C-O | ~286-287 |

| C 1s | C-F | ~287-288 |

| C 1s | C-C | ~285 |

| O 1s | C=O | ~532 |

| O 1s | C-O-C | ~533-534 |

| F 1s | C-F | ~688-689 |

Note: Binding energies are approximate and can be influenced by the specific chemical environment and instrument calibration.

Advanced Chromatographic Techniques

Advanced chromatographic techniques are indispensable for the quality control, purity assessment, and quantitative analysis of reactive chemical intermediates like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods that provide the resolution and sensitivity required for analyzing the compound and its related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, which is susceptible to hydrolysis, reversed-phase HPLC (RP-HPLC) is a particularly suitable method for assessing its purity and for separating it from its principal degradation product, 3-fluoropropanoic acid. researchgate.netresearchgate.net The separation is typically achieved using a non-polar stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water. researchgate.netresearchgate.net

The principle of separation in this mode is based on the differential partitioning of the analytes between the stationary and mobile phases. The more non-polar anhydride will have a stronger affinity for the C18 stationary phase and thus will be retained longer on the column compared to the more polar carboxylic acid. This difference in retention time allows for their effective separation and quantification. nih.gov The use of an aqueous mobile phase necessitates careful method development to minimize on-column hydrolysis of the anhydride. researchgate.net

An alternative approach that circumvents the issue of hydrolysis is Supercritical Fluid Chromatography (SFC). SFC uses a supercritical fluid, such as carbon dioxide, as the main component of the mobile phase, which is non-aqueous and can prevent the degradation of the anhydride during analysis. shimadzu.com

Detailed research findings have established robust HPLC methods for the analysis of various linear and mixed anhydrides, demonstrating the capability to resolve complex mixtures of anhydrides and their corresponding carboxylic acids in a single chromatographic run. researchgate.net

Table 1: Representative RP-HPLC Parameters for Purity Analysis

| Parameter | Value/Description |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a premier technique for the separation and quantification of volatile and thermally stable compounds. restek.com Given its volatility, this compound is amenable to GC analysis. However, the high reactivity of acid anhydrides can present challenges, such as potential degradation in the hot injector port or interaction with active sites on the column. To overcome these issues, analysis is often performed on more stable, volatile derivatives.

A common strategy involves the conversion of the anhydride and its related acidic impurities into esters (e.g., methyl or ethyl esters) prior to GC analysis. google.com This derivatization step not only enhances thermal stability but also improves chromatographic peak shape and detection sensitivity. For instance, reaction with an alcohol in the presence of a catalyst would convert both this compound and any 3-fluoropropanoic acid impurity into the corresponding 3-fluoropropanoate ester, which can then be readily analyzed.

Alternatively, GC-Mass Spectrometry (GC-MS) can be employed for the analysis of fluorinated compounds. jeol.comnih.govnih.gov The mass spectrometer provides definitive identification of the separated components based on their mass spectra. When analyzing complex mixtures, derivatization with reagents such as propionic anhydride or pentafluoropropionic anhydride is a common practice to enhance the volatility and detectability of analytes like amines or alcohols. oup.comnih.gov This highlights the class of compounds to which this compound belongs and the analytical strategies employed.

Table 2: Representative GC-MS Parameters for Volatile Derivative Analysis

| Parameter | Value/Description |

| Column | Capillary Column (e.g., DB-5MS, HP-5MS) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 amu |

Vi. Theoretical and Computational Studies on 3 Fluoropropanoic Anhydride

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of chemical systems. scispace.comnih.gov It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. nih.gov For 3-fluoropropanoic anhydride (B1165640), DFT calculations can elucidate the distribution of electron density, identify molecular orbitals, and predict various reactivity parameters.

Key aspects of the electronic structure that can be investigated using DFT include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecular surface. For 3-fluoropropanoic anhydride, this would reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl carbons of the anhydride group are expected to be highly electrophilic, while the oxygen atoms and the fluorine atom would be regions of higher electron density.

Atomic Charges: DFT can quantify the partial charge on each atom, providing further insight into the electronic effects of the fluorine substituent on the propanoic anhydride backbone.

From these fundamental electronic properties, a set of conceptual DFT reactivity descriptors can be derived to predict how the molecule will behave in chemical reactions. routledge.com While specific DFT studies on this compound are not prominent in the surveyed literature, the methodology is well-established. For example, DFT has been effectively used to analyze the electronic properties and reactivity of other fluorinated compounds, such as 3-halopyridines, including the effects of solvent polarity. researchgate.net

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of polarizability. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy stabilization when the system acquires additional electronic charge from the environment. |

| Fukui Function (f(r)) | [∂ρ(r)/∂N]v(r) | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. |

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational flexibility and reaction dynamics of molecules like this compound.

Conformational Landscapes: The structure of this compound is not static; it possesses several rotatable single bonds that allow it to adopt various conformations. The key dihedral angles that define its shape are along the C-C bonds of the fluoro-propyl chains and the C-O-C anhydride linkage. MD simulations can explore the potential energy surface of the molecule by simulating its atomic motions at a given temperature, thereby mapping its conformational landscape. nih.govmdpi.com This allows for the identification of low-energy, stable conformers and the transition states that separate them. The presence of the electronegative fluorine atom is expected to influence conformational preferences through steric and electrostatic interactions, such as intramolecular hydrogen bonding or dipole-dipole interactions, which can be explicitly studied with MD.

| Bond | Description | Potential Influence on Conformation |

|---|---|---|

| F-C3-C2-C1 | Rotation around the C2-C3 bond | Determines the orientation of the fluorine atom relative to the anhydride group (gauche vs. anti). |

| C3-C2-C1=O | Rotation around the C1-C2 bond | Affects the spatial arrangement of the alkyl chain. |

| C1-O-C1' | Rotation around the anhydride C-O bonds | Governs the relative orientation of the two propionyl groups. |

Reaction Dynamics: MD simulations can also be used to model the dynamics of a chemical reaction. By simulating the anhydride and a reactant molecule (e.g., an amine or alcohol) in a solvent box, MD can provide a time-resolved view of the reaction process. This approach helps in understanding the role of the solvent in stabilizing intermediates and transition states, and it can reveal the detailed pathway of approach and interaction between reactants. duq.edu

Computational Mechanistic Investigations of Reaction Pathways

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry, particularly using DFT, allows for the in-depth investigation of reaction pathways, including the identification of transient species like transition states and intermediates. researchgate.net

For this compound, a primary reaction of interest is nucleophilic acyl substitution at the electrophilic carbonyl carbons. The mechanism of such reactions (e.g., aminolysis or hydrolysis) can be computationally mapped. Researchers can model the reaction coordinate by calculating the energy of the system as the nucleophile approaches the anhydride. This allows for the precise location of the transition state structure and the calculation of the activation energy barrier (ΔG‡), which is the key determinant of the reaction rate.

Computational studies can address several mechanistic questions:

Reaction Energetics: By calculating the relative energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom is expected to increase the electrophilicity of the carbonyl carbons, potentially lowering the activation barrier for nucleophilic attack compared to propanoic anhydride. Computational models can quantify this effect.

Catalysis: The mechanism of acid or base catalysis in reactions of the anhydride can be explored by including catalyst molecules in the computational model. researchgate.net

While specific mechanistic studies on this compound were not identified, the methodology is robust. For instance, detailed mechanistic insights into reactions involving other anhydrides, such as the Castagnoli-Cushman reaction with homophthalic anhydride, have been successfully elucidated using a combination of computational and experimental techniques. organic-chemistry.org Similarly, DFT calculations have explained the success of certain transformations by showing they proceed via a concerted transition state that avoids the formation of unstable intermediates. fu-berlin.de

Prediction and Validation of Spectroscopic Parameters

Computational quantum chemistry methods are highly effective at predicting various spectroscopic parameters. nih.gov These predictions are crucial for interpreting experimental data and confirming the structure of synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the chemical shifts for various nuclei, including ¹H, ¹³C, and especially ¹⁹F, which is a key nucleus for organofluorine compounds. The calculated shifts, when properly referenced and scaled, can be compared with experimental spectra to aid in signal assignment and structure verification.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding intensities of a molecule can be calculated using DFT. For this compound, this would allow for the prediction of characteristic absorption bands, such as the symmetric and asymmetric C=O stretching vibrations of the anhydride group and the C-F stretching vibration. Comparing the calculated spectrum with the experimental one helps in assigning the observed bands to specific molecular motions. Studies on related molecules have demonstrated that calculated vibrational frequencies, when scaled by an appropriate factor, show excellent agreement with experimental values. researchgate.net

| Vibrational Mode | Hypothetical Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) | Comment |

|---|---|---|---|

| Anhydride C=O (asymmetric stretch) | ~1850 | 1800 - 1850 | Strong intensity band, characteristic of anhydrides. |

| Anhydride C=O (symmetric stretch) | ~1780 | 1740 - 1790 | Strong intensity band, often coupled with the asymmetric stretch. |

| C-O-C Stretch | ~1050 | 1000 - 1100 | Variable intensity. |

| C-F Stretch | ~1100 | 1000 - 1200 | Can be difficult to assign due to overlap with other vibrations. |

Note: The calculated frequencies are hypothetical and for illustrative purposes only, as specific published data for this compound was not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to its derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. nih.gov This approach is not applicable to a single compound but is highly relevant for series of derivatives that could be synthesized from this compound.

For example, if a library of amides or esters were prepared from this compound and tested for a particular biological effect (e.g., enzyme inhibition), a QSAR model could be developed. The process involves:

Data Set Generation: A series of derivatives with experimentally measured activities is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: A mathematical equation is generated using statistical methods (e.g., multiple linear regression) to correlate the descriptors with the observed activity. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Molecular Weight (MW), Molar Refractivity (MR) | Hydrophobicity, size, and polarizability of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Information about atomic connectivity and molecular branching. |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electronic distribution and reactivity. |

| Steric/3D | Molecular surface area, Molecular volume | The three-dimensional shape and size of the molecule. |

While no QSAR studies on derivatives of this compound are currently available in the searched literature, the methodology is a cornerstone of modern medicinal chemistry and could be readily applied should such a series of compounds be developed. nih.gov

Vii. Future Research Perspectives and Emerging Areas

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign synthetic methodologies. For 3-fluoropropanoic anhydride (B1165640), this primarily involves greening the synthesis of its precursor, 3-fluoropropanoic acid. Traditional fluorination methods often rely on harsh reagents and conditions. Emerging research, however, points toward several promising green alternatives.

One of the most significant areas of development is the use of heterogeneous photocatalysis. lookchem.com For instance, systems employing titanium dioxide (TiO₂) as a photocatalyst with mild fluorine donors have shown high efficiency in decarboxylative fluorination of various carboxylic acids. lookchem.com This approach offers high turnover frequencies and catalyst durability under mild conditions. lookchem.com Another sustainable method involves mechanochemistry, where Ag₂O-containing solid materials have been used as efficient heterogeneous catalysts for synthesizing C(sp³)-F bonds via decarboxylative fluorination. lookchem.com

Electrochemical methods also present a sustainable pathway. The electrochemical carboxylation of organohalides using carbon dioxide (CO₂) as a renewable C1 feedstock is an environmentally benign approach to carboxylic acids. researchgate.net Specifically, the electrochemical reduction of bromo-trifluoroethyl arenes has been successfully used to synthesize fluorinated arylpropanoic acids, a strategy that could be adapted for aliphatic precursors. researchgate.net

Furthermore, the use of bio-based starting materials is a key pillar of green chemistry. googleapis.com Processes are being developed to produce acrylic acid from ethanol (B145695) derived from fermentation. googleapis.comgoogle.com These routes often proceed through a 3-halopropanoic acid intermediate, highlighting a potential pathway for producing bio-derived 3-fluoropropanoic acid, and subsequently, its anhydride. google.com

| Green Synthesis Approach | Potential Application to 3-Fluoropropanoic Acid/Anhydride | Key Advantages |

| Heterogeneous Photocatalysis | Decarboxylative fluorination to form C-F bonds using a suitable precursor. lookchem.com | Mild reaction conditions, high catalyst turnover, use of light as a reagent. lookchem.com |

| Mechanochemistry | Solid-state synthesis of C-F bonds using recyclable catalysts. lookchem.com | Reduced solvent waste, potential for high efficiency. lookchem.com |

| Electrochemical Synthesis | Carboxylation of a fluoroethyl precursor using CO₂. researchgate.net | Use of renewable feedstock (CO₂), mild conditions, avoids harsh reagents. researchgate.net |

| Bio-based Feedstocks | Synthesis from fermentation-derived ethanol via a 3-halopropanoic acid intermediate. googleapis.comgoogle.com | Reduces reliance on fossil fuels, sustainable sourcing. googleapis.com |

Exploration of Novel Catalytic Systems for 3-Fluoropropanoic Anhydride Reactions

While this compound can be used in stoichiometric reactions, the development of catalytic systems to enhance its reactivity and selectivity is a major frontier. Research into catalysts for other anhydrides and related fluorinated molecules provides a roadmap for future investigations.

A key area of exploration is in asymmetric catalysis. For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved using a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM). mdpi.com This reaction proceeds through the in situ formation of a mixed anhydride with pivalic anhydride, which is then enantioselectively attacked by an alcohol. mdpi.comresearchgate.net This demonstrates that fluorinated anhydrides can be activated by organocatalysts, suggesting that similar catalytic systems could be developed for reactions of pre-formed this compound to achieve high stereoselectivity.

Another promising avenue is the use of metal-based catalysts for polymerization reactions. A highly active and thermally robust iron(III)/potassium(I) heterodinuclear catalyst has been reported for the ring-opening copolymerization (ROCOP) of epoxides and various anhydrides. rsc.org This system is notable for its high efficiency without the need for co-catalysts. rsc.org Applying such catalysts to the copolymerization of this compound with bio-derived epoxides could yield novel fluorinated polyesters with tailored properties. rsc.org

The broader field of transition-metal catalysis also offers significant potential. Numerous catalytic systems involving metals like palladium, silver, copper, and iron have been developed for fluorination reactions to create the precursor acid. beilstein-journals.org Future work could focus on leveraging transition metal catalysts to mediate reactions of this compound, such as in cross-coupling or acylation reactions, where the catalyst could activate the anhydride towards a broader range of nucleophiles.

| Catalyst Type | Example/Related Application | Potential for this compound |

| Chiral Organocatalysts | (+)-Benzotetramisole (BTM) for kinetic resolution of 2-aryl-2-fluoropropanoic acids via a mixed anhydride. mdpi.comresearchgate.net | Asymmetric acylation of alcohols, amines, or other nucleophiles to produce chiral molecules. |

| Heterodinuclear Metal Catalysts | Iron(III)/Potassium(I) complex for ring-opening copolymerization of epoxides and anhydrides. rsc.org | Synthesis of novel fluorinated polyesters with unique thermal and chemical properties. |

| Transition Metal Catalysts | Palladium-catalyzed allylic fluorination; Silver-catalyzed radical deboronofluorination. beilstein-journals.org | Catalytic Friedel-Crafts acylations or other cross-coupling reactions to form C-C bonds. |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. umontreal.caresearchgate.net These benefits are particularly relevant for reactions involving energetic or hazardous reagents, and for multi-step syntheses. umontreal.camdpi.com

The synthesis of this compound (often via dehydration of the acid) and its subsequent reactions (e.g., acylations) can be highly exothermic. Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, allowing for better temperature control and preventing thermal runaways. umontreal.camdpi.com This enhanced safety profile enables the use of more reactive conditions that might be untenable in a large-scale batch reactor.

Flow chemistry also facilitates multi-step synthesis by linking several reactors in sequence, eliminating the need for isolating and purifying intermediates. umontreal.ca A hypothetical flow setup could involve the synthesis of 3-fluoropropanoic acid, its immediate conversion to the anhydride, and its subsequent use in a reaction, all in a single, uninterrupted process. This approach streamlines production, reduces waste, and shortens synthesis times. umontreal.ca

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions, catalysts, and substrates. researchgate.net For instance, an automated system could rapidly evaluate different catalysts for the acylation of a library of alcohols with this compound, accelerating the discovery of new reactions and materials. researchgate.net While direct examples involving this compound are not yet prevalent, the successful automated synthesis of complex molecules like modified oligonucleotides demonstrates the power of these platforms. nih.gov

Potential in Advanced Functional Materials Research

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, making fluorinated compounds like this compound valuable building blocks for advanced materials. beilstein-journals.org

One of the most direct applications is in the synthesis of fluorinated polymers. As mentioned, the ring-opening copolymerization of this compound with epoxides could produce novel fluorinated polyesters. rsc.org These materials would be expected to exhibit enhanced thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity and lipophobicity) characteristic of fluoropolymers. Such polyesters could find applications as advanced thermoplastics or specialty elastomers. rsc.org

Another key area is the surface modification and synthesis of organometallic materials. Research has shown that perfluoroalkanoic anhydrides can be used to introduce polyfluorinated chains onto other molecules. vanderbilt.edu For example, pentafluoropropionic anhydride was reacted with 1,10-bis(3-hydroxypropyl)ferrocene to create a diester, effectively attaching fluorinated groups to the ferrocene (B1249389) scaffold. vanderbilt.edu This strategy can be used to tune the properties of molecular materials, inducing, for example, fluorophilic characteristics for applications in self-assembling systems or specialized solvents. vanderbilt.edu Using this compound in a similar way would allow for precise control over the fluorine content and properties of the resulting material.

The anhydride's reactivity also makes it a candidate for creating functional small molecules for use in medicinal or agrochemical research, where the introduction of a fluoropropionyl group can modify a molecule's metabolic stability and bioavailability. cymitquimica.com

| Application Area | Research Example/Concept | Potential Properties of Resulting Material |

| Fluorinated Polyesters | Ring-opening copolymerization of this compound with epoxides, using Fe/K catalysts. rsc.org | High glass transition temperature, thermal stability, chemical resistance, hydrophobicity. rsc.org |

| Organometallic Materials | Acylation of hydroxy-functionalized ferrocenes with this compound. vanderbilt.edu | Tunable solubility, fluorophilicity, modified electronic properties for sensors or catalysts. vanderbilt.edu |

| Surface Modification | Grafting of 3-fluoropropionyl groups onto polymer backbones or surfaces. | Altered surface energy, creating hydrophobic or oleophobic coatings. |

常见问题

Q. How do fluorinated anhydrides like this compound influence enzyme inhibition studies?

- Methodology : Design fluorinated analogs of enzyme substrates (e.g., ATP analogs) to probe active-site interactions. Use fluorimetric assays (e.g., Abcam’s Glyceraldehyde 3-Phosphate Kit) to track inhibition kinetics. enables real-time monitoring of enzyme-anhydride adduct formation .

Methodological Notes

- Data Triangulation : Cross-validate experimental results (e.g., kinetic data) with computational models (DFT, Apelblat) to address discrepancies .

- Safety Protocols : Follow SDS guidelines for fluorinated compounds, emphasizing waste disposal in designated halogenated solvent containers .

- Instrumentation : Prioritize high-resolution NMR and MS for structural elucidation, as fluorinated compounds often exhibit complex splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。